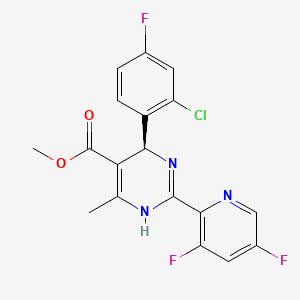

Bay 41-4109 less active enantiomer

Description

Significance of Stereoisomerism in Medicinal Chemistry and Drug Discovery

Stereoisomerism, a fundamental concept in organic chemistry, holds profound significance in the field of medicinal chemistry and drug discovery. mhmedical.com It describes how molecules with the same chemical formula and sequence of bonded atoms can have different three-dimensional arrangements. mhmedical.combiomedgrid.com This seemingly subtle difference in spatial orientation, known as chirality, is critical because biological systems, such as enzymes and receptors, are themselves chiral. mhmedical.com Consequently, they often interact differently with the various stereoisomers of a drug molecule. mhmedical.comresearchgate.net

Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. biomedgrid.com One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while its counterpart could be less active, inactive, or even responsible for adverse effects. biomedgrid.comwisdomlib.org This differential activity underscores the importance of studying individual stereoisomers to develop safer and more effective medications. researchgate.net The practice of developing a single enantiomer from a previously racemic mixture (a 1:1 mixture of both enantiomers) is a common strategy in drug development to optimize therapeutic outcomes. researchgate.net

Overview of the Hepatitis B Virus Life Cycle and Capsid as a Therapeutic Target

The Hepatitis B Virus (HBV) poses a significant global health challenge, with hundreds of millions of people living with chronic infections that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. nih.govmdpi.com The persistence of HBV infection is largely due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected liver cells. nih.govmdpi.com This cccDNA serves as the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA). mdpi.com

A critical step in the HBV life cycle is the assembly of the viral capsid, which is formed from the HBV core protein (HBcAg). viralhepatitisjournal.orgresearchgate.net This icosahedral shell encapsulates the pgRNA along with the viral polymerase, creating an environment where reverse transcription occurs to produce the viral DNA. researchgate.netgoogleapis.com Given that proper capsid formation is essential for viral replication and the establishment of persistent infection, it has emerged as a key target for novel antiviral therapies. nih.govnih.gov

Historical Context of Heteroaryldihydropyrimidine (HAP) Compounds as HBV Capsid Assembly Modulators (CAMs)

Heteroaryldihydropyrimidines (HAPs) were among the first non-nucleoside compounds identified as inhibitors of HBV replication. googleapis.comnih.gov These molecules function as Capsid Assembly Modulators (CAMs), a class of antiviral agents that interfere with the normal process of viral capsid formation. nih.gov The HAP compound Bay 41-4109 was a pioneering molecule in this class. nih.gov

HAPs work by allosterically binding to the HBV core protein, inducing a conformational change that leads to aberrant and non-functional capsid structures. googleapis.comnih.gov Instead of forming proper nucleocapsids that can support viral replication, the core proteins are forced into non-capsid polymers that are often unstable. plos.org This mechanism effectively disrupts the viral life cycle at a crucial stage. The discovery and development of HAP compounds have provided a valuable new strategy for combating HBV infection, leading to further research into more potent and specific CAMs. nih.govnih.govacs.org

Research Findings on Bay 41-4109 Enantiomers

The compound Bay 41-4109 is a racemic mixture, meaning it contains equal amounts of two enantiomers: a more active (-)R-enantiomer and a less active (+)S-enantiomer. nih.gov Research has demonstrated a significant difference in the antiviral activity of these two stereoisomers.

The less active enantiomer of Bay 41-4109 shows significantly reduced or no activity against HBV replication in cell culture studies. researchgate.net This is in stark contrast to the potent antiviral effects of its counterpart. The racemic mixture of Bay 41-4109 has an IC50 (the concentration required to inhibit 50% of viral replication) of approximately 202 nM in HepG2.2.15 cells. nih.govresearchgate.net However, it is the (-)R-enantiomer that is solely responsible for this activity. nih.gov

The differential activity of the Bay 41-4109 enantiomers highlights the stereospecificity of the interaction between the HAP compounds and the HBV core protein. The binding pocket on the core protein is structured in such a way that it preferentially accommodates the more active enantiomer, leading to the allosteric modulation of capsid assembly. The less active enantiomer, due to its different spatial arrangement, does not fit as effectively into this binding site and therefore does not induce the same mis-assembly of the capsid. researchgate.net

The following table summarizes the known activity of the Bay 41-4109 enantiomers and the racemic mixture:

| Compound | Antiviral Activity | Effect on Capsid Assembly |

| Bay 41-4109 (Racemic Mixture) | Inhibits HBV replication (IC50 ≈ 202 nM) nih.govresearchgate.net | Induces formation of non-capsid polymers plos.org |

| Bay 41-4109 (More Active Enantiomer) | Potent inhibitor of HBV replication (IC50 = 53 nM) adooq.comglpbio.commedchemexpress.com | Induces aberrant capsid assembly researchgate.net |

| Bay 41-4109 (Less Active Enantiomer) | Shows less to no antiviral activity researchgate.netadooq.comglpbio.com | Does not induce capsid assembly researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization of Bay 41 4109 Less Active Enantiomer Bay 41 4109 Ie

Stereochemical Designation and Nomenclature: The (+) S Enantiomer of Bay 41-4109

The less active enantiomer of the hepatitis B virus (HBV) inhibitor Bay 41-4109 is stereochemically designated as the (+) S enantiomer. nih.govresearchgate.net It is also referred to in scientific literature by the identifier BAY 41–4109-IE. nih.govresearchgate.netpnas.org While Bay 41-4109 exists as a racemic mixture containing both R and S isomers, it is the (-)R-enantiomer that possesses potent antiviral properties. nih.govresearchgate.net In contrast, the S(+) enantiomer, BAY 41–4109-IE, is characterized by its lack of significant antiviral effect. pnas.org This difference in activity is attributed to the specific three-dimensional arrangement of the atoms, which prevents the S(+) enantiomer from effectively binding to its target, the HBV core protein. pnas.org

Comparative Biological Activity Assessment

The disparity in biological function between the enantiomers of Bay 41-4109 is most evident in their antiviral efficacy against Hepatitis B Virus (HBV).

Evaluation of Antiviral Efficacy against HBV Replication in Cell Culture Models

Studies utilizing cell culture models, such as HepG2.2.15 cells which stably produce HBV, have demonstrated that the (+) S enantiomer, Bay 41-4109-IE, is devoid of significant antiviral activity. nih.govresearchgate.net Research has shown that this inactive enantiomer does not inhibit HBV replication. nih.gov Furthermore, it fails to induce the incorrect assembly of the HBV core protein, a mechanism by which the active enantiomer disrupts the viral life cycle. nih.govresearchgate.net In experiments, cells treated with Bay 41-4109-IE showed levels of encapsidated pregenomic RNA (pgRNA) similar to untreated control cells, confirming its lack of efficacy. nih.gov The inactive enantiomer also did not affect the thermal stability of preformed viral capsids, unlike its active counterpart. nih.gov

Quantitative Analysis of Inhibitory Concentration (EC50) Differences in Relation to Active Enantiomers

The lack of activity in the (+) S enantiomer is quantified by its 50% effective concentration (EC50), a measure of a compound's potency. Research indicates that Bay 41-4109-IE did not inhibit HBV replication at concentrations up to 30 µM, leading to a reported EC50 value of >30 µM. nih.gov

This stands in stark contrast to the potent activity of the active form and the racemic mixture. The active (-)R-enantiomer of Bay 41-4109 inhibits HBV replication with a mean EC50 of 120 nM (or 0.12 µM). nih.gov Other studies have reported EC50 values for the active compound to be approximately 0.33 µM for inhibiting intracellular encapsidated HBV DNA and 0.27 µM for inhibiting intracellular encapsidated HBV RNA. nih.gov The racemic mixture of Bay 41-4109, which is a 1:1 mixture of the active and inactive enantiomers, has been shown to inhibit HBV replication with a 50% inhibitory concentration (IC50) of about 202 nM. researchgate.netnih.gov

| Compound/Enantiomer | EC50/IC50 (HBV Replication) | Reference |

| Bay 41-4109-IE ((+) S Enantiomer) | >30 µM | nih.gov |

| Bay 41-4109 (Active Enantiomer) | 120 nM | nih.gov |

| Bay 41-4109 (Active Enantiomer) | 0.33 µM (DNA) / 0.27 µM (RNA) | nih.gov |

| Bay 41-4109 (Racemic Mixture) | ~202 nM | researchgate.netnih.gov |

Mechanistic Dissection of Inactivity for Bay 41 4109 Ie

Impact on HBV Core Protein Assembly and Capsid Formation

A key mechanism of action for the active enantiomer of Bay 41-4109 is the disruption of the normal assembly process of the viral capsid. The inactive enantiomer, Bay 41-4109-IE, fails to elicit these effects.

Investigation of Assembly Induction on Recombinant Core Protein (CoreND)

Studies utilizing recombinant HBV core protein lacking the C-terminal nucleic acid binding domain (CoreND) have been instrumental in elucidating the effects of various compounds on capsid assembly. The active enantiomer of Bay 41-4109 has been shown to induce the assembly of CoreND. pnas.org In stark contrast, its inactive counterpart, Bay 41-4109-IE, does not induce the assembly of the CoreND protein. pnas.orgresearchgate.net This fundamental difference highlights the stereochemical specificity required to initiate the allosteric changes in the core protein dimers that lead to assembly.

Further evidence of this inactivity comes from thermal shift assays. The active Bay 41-4109 significantly increases the melting temperature (Tm) of the dimeric CoreND protein, indicating a stabilizing interaction. pnas.orgresearchgate.netpnas.org Conversely, the addition of Bay 41-4109-IE does not alter the unfolding profile of the protein, demonstrating a lack of meaningful interaction and stabilization. pnas.orgresearchgate.netpnas.org

| Compound | Effect on CoreND Assembly | Mean Melting Temperature (Tm) of CoreND | Change in Tm |

| DMSO (Control) | No induced assembly | 65°C | N/A |

| Bay 41-4109-IE | No induced assembly | 65°C | 0°C |

| Bay 41-4109 (active) | Induces assembly | 76°C | +11°C |

This table presents a summary of the effects of Bay 41-4109-IE and its active counterpart on the assembly and thermal stability of recombinant HBV core protein (CoreND). Data compiled from multiple studies. pnas.orgresearchgate.netpnas.org

Analysis of Morphological Changes in Capsid Structures via Electron Microscopy

Electron microscopy is a powerful tool for visualizing the morphological consequences of core protein assembly modulators. When the active enantiomer, Bay 41-4109, is present during assembly, it leads to the formation of large, aberrant, and aggregated structures instead of properly formed icosahedral capsids. nih.govelifesciences.org These misassembled structures are non-functional and disrupt the viral lifecycle.

In contrast, when CoreND is incubated with Bay 41-4109-IE, electron microscopy reveals that the core proteins remain predominantly as unassembled dimers. nih.gov There are no observable capsid-like particles or the aggregated, misdirected structures characteristic of the active compound. researchgate.netnih.gov This visual evidence strongly corroborates the findings from assembly induction assays, confirming that the inactive enantiomer does not promote any form of core protein polymerization.

Comparative Effects on Capsid Acceleration and Misdirection

The active enantiomer of Bay 41-4109 is classified as a Class I capsid assembly modulator (CpAM), which is characterized by its ability to both accelerate the kinetics of capsid assembly and misdirect the process, leading to non-capsid polymers. medchemexpress.com This dual action effectively disrupts the formation of viable nucleocapsids.

Bay 41-4109-IE exhibits neither of these effects. It does not accelerate the assembly process, as evidenced by the lack of induced polymerization of CoreND. pnas.orgresearchgate.net Furthermore, it does not misdirect assembly, as no aberrant structures are formed. nih.gov The inactivity of Bay 41-4109-IE extends to pre-formed capsids as well; while the active enantiomer can further stabilize existing capsids, the inactive enantiomer shows no effect on their thermal stability. pnas.orgpnas.org

| Feature | Bay 41-4109 (Active Enantiomer) | Bay 41-4109-IE (Inactive Enantiomer) |

| Antiviral Activity (EC50) | ~120 nM | >30 µM |

| Induction of CoreND Assembly | Yes | No |

| Effect on Capsid Morphology | Induces large, aberrant aggregates | No effect, remains as dimers |

| Stabilization of CoreND Dimers (Thermal Shift) | Increases Tm by ~11°C | No change in Tm |

| Stabilization of Pre-formed Capsids (Thermal Shift) | Increases Tm by ~4°C | No change in Tm |

This table provides a comparative overview of the key mechanistic differences between the active and inactive enantiomers of Bay 41-4109. Data compiled from multiple studies. pnas.orgresearchgate.netpnas.org

Interaction with HBV Core Protein Binding Sites

The inability of Bay 41-4109-IE to affect capsid assembly is rooted in its failure to bind to the HBV core protein. This binding incompetence is a direct result of its stereochemical configuration.

Structural Elucidation of Binding Site Competence

The binding site for heteroaryldihydropyrimidine (HAP) compounds like Bay 41-4109 is a hydrophobic pocket located at the interface between two core protein dimers. pnas.org The proper orientation of the compound within this pocket is critical for its activity. High-resolution crystal structures of related HAP compounds bound to the core protein have revealed the precise interactions required for effective binding. pnas.org

The key to the inactivity of Bay 41-4109-IE lies in its stereochemistry. The S(+) configuration of the pyrimidine (B1678525) substitution prevents the halogenated phenyl group from fitting correctly into this critical hydrophobic pocket on the core protein. pnas.org This steric hindrance makes effective binding impossible.

Analysis of Ligand-Protein Interactions and the Role of Stereochemistry in Binding Incompetence

The lack of binding of Bay 41-4109-IE to the core protein has been demonstrated through various biochemical and biophysical assays. As mentioned, thermal shift assays show no change in the melting temperature of the core protein in the presence of the inactive enantiomer, which is a strong indicator of a lack of binding and stabilization. pnas.orgresearchgate.netpnas.org

In contrast, the active R(-) enantiomer fits snugly into the binding pocket, facilitating interactions that stabilize the core protein dimers in a conformation that promotes aberrant assembly. The stereochemistry of Bay 41-4109-IE, the S(+) enantiomer, precludes these crucial ligand-protein interactions. pnas.org This inability to bind is the direct cause of its lack of core protein assembly modulation, and consequently, its lack of antiviral activity. pnas.orgresearchgate.net Infected cells treated with Bay 41-4109-IE show levels of encapsidated pregenomic RNA similar to untreated controls, further confirming its inactivity at the cellular level. nih.gov

: Effects on Viral RNA Encapsidation and DNA Synthesis

The less active enantiomer of Bay 41-4109, designated as Bay 41-4109-IE (Inactive Enantiomer), serves as a critical negative control in understanding the specific antiviral mechanism of its active counterpart. Unlike the active enantiomer, which is a potent heteroaryldihydropyrimidine (HAP) class capsid assembly modulator (CAM), Bay 41-4109-IE demonstrates a stark lack of antiviral activity. nih.gov This inactivity is fundamentally linked to its inability to interact effectively with the hepatitis B virus (HBV) core protein (HBc). nih.govpnas.org As a result, it fails to induce the misassembly of capsids, a key mechanism of active HAP compounds. pnas.orgresearchgate.net This failure to disrupt the normal capsid assembly process means that the subsequent steps in the viral replication cycle, specifically the encapsidation of pre-genomic RNA (pgRNA) and the synthesis of viral DNA, proceed unimpeded.

Levels of Encapsidated Pre-genomic RNA (pgRNA) in the Presence of Bay 41-4109-IE

A primary function of active HBV capsid assembly modulators is to interfere with the proper formation of the viral capsid, which is essential for enclosing the viral pgRNA. Research has shown that the active enantiomer, Bay 41-4109, effectively inhibits the encapsidation of pgRNA. nih.govasm.org In stark contrast, its inactive enantiomer, Bay 41-4109-IE, has no discernible effect on this process.

In studies using HBV-infected HepaRG cells, treatment with Bay 41-4109-IE resulted in levels of encapsidated pgRNA that were similar to those observed in control cells treated only with the solvent, dimethyl sulfoxide (B87167) (DMSO). nih.govasm.org This finding highlights that Bay 41-4109-IE does not interfere with the recognition and packaging of pgRNA into newly forming capsids, a critical step for viral replication. The inability of Bay 41-4109-IE to bind to and modulate the core protein means the capsid assembly process proceeds normally, allowing for the successful encapsidation of the viral genome. nih.govpnas.org

Table 1: Effect of Bay 41-4109-IE on Intracellular Encapsidated pgRNA Levels

| Compound | Target | Effect on Encapsidated pgRNA Levels | Reference |

|---|---|---|---|

| Bay 41-4109 (Active Enantiomer) | HBV Core Protein | Inhibited | nih.gov, asm.org |

| Bay 41-4109-IE (Inactive Enantiomer) | N/A (No significant binding) | Similar to control (No inhibition) | nih.gov, asm.org |

| DMSO (Control) | N/A | Baseline levels | nih.gov, asm.org |

Influence on Intracellular Encapsidated HBV DNA Levels

The synthesis of HBV DNA occurs within the newly formed capsid through the process of reverse transcription of the encapsidated pgRNA. Since Bay 41-4109-IE fails to prevent the encapsidation of pgRNA, it consequently has no inhibitory effect on the subsequent synthesis of intracellular HBV DNA.

Studies have confirmed that while active CAMs like Bay 41-4109 significantly reduce the amount of intracellular encapsidated HBV DNA, Bay 41-4109-IE does not. nih.govasm.org Its lack of antiviral activity is profound, with an effective concentration (EC₅₀) for inhibiting HBV replication reported as greater than 30 µM, compared to approximately 120 nM for the active enantiomer. nih.govresearchgate.net This demonstrates that Bay 41-4109-IE does not disrupt the integrity or function of the viral replication complex within the capsid, allowing DNA synthesis to proceed normally. The inability to affect capsid stability, as shown in thermal shift assays where Bay 41-4109-IE did not alter the melting temperature of preformed capsids, further underscores its mechanistic inactivity. nih.govpnas.org

Table 2: Influence of Bay 41-4109-IE on Intracellular Encapsidated HBV DNA

| Compound | Effect on Intracellular Encapsidated HBV DNA | EC₅₀ (Replication Inhibition) | Reference |

|---|---|---|---|

| Bay 41-4109 (Active Enantiomer) | Reduced | ~120 nM | asm.org, nih.gov |

| Bay 41-4109-IE (Inactive Enantiomer) | No significant reduction | >30 µM | asm.org, nih.gov |

| Untreated/DMSO Control | Baseline levels | N/A | asm.org |

Biophysical and Biochemical Analyses of Bay 41 4109 Ie on Core Protein Stability

Effects on Thermal Unfolding Profiles of HBV Capsid Proteins

Beyond the individual dimers, the stability of the fully formed icosahedral capsid is a key parameter. The capsid is an assembly of 120 core protein dimers. nih.gov The thermal stability of capsids formed from the recombinant CoreND protein has also been investigated.

In these studies, the fully formed capsid, in the absence of any compound, displays a mean melting temperature (Tm) of 79°C. researchgate.netpnas.orgresearchgate.netpnas.org When Bay 41-4109-IE was incubated with these preformed capsids, no change in their thermal stability was observed. researchgate.netpnas.orgresearchgate.netpnas.org The unfolding profile of the capsid remained the same, with the Tm holding at 79°C. researchgate.netpnas.orgresearchgate.netpnas.org This finding indicates that the less active enantiomer does not interact with the capsid structure in a way that would enhance its stability. Conversely, active CpAMs are known to increase the melting temperature of the capsid, signifying a stabilizing interaction. researchgate.netpnas.orgpnas.org

| Condition | Mean Melting Temperature (Tm) | Change in Tm (ΔTm) |

|---|---|---|

| HBV Capsid (alone) | 79°C researchgate.netpnas.org | N/A |

| HBV Capsid + Bay 41-4109-IE | 79°C researchgate.netpnas.org | 0°C researchgate.netpnas.org |

| HBV Capsid + Bay 41-4109 (active form) | 83°C researchgate.netpnas.org | +4°C researchgate.netpnas.org |

Analysis of Core Protein Stabilization in Preformed Capsid Structures

The interaction of small molecules with preformed biological structures is a critical aspect of their mechanism of action. For HBV CpAMs, the ability to affect the stability of already assembled capsids is an important characteristic.

Biochemical analyses have definitively shown that Bay 41-4109-IE does not affect the thermal stability of preformed capsid structures. pnas.orgresearchgate.netpnas.org This lack of interaction is consistent with its inability to stabilize core protein dimers. researchgate.net The structural basis for this inactivity lies in its stereochemistry; the S(+) configuration of Bay 41-4109-IE prevents it from binding effectively within the hydrophobic pocket at the interface between core protein dimers, a binding event that is necessary to induce stabilization. nih.gov Furthermore, unlike active HAP compounds, Bay 41-4109-IE does not induce the assembly of CoreND protein into larger structures. pnas.orgnih.gov This confirms that it does not promote or stabilize the protein-protein interactions required for capsid formation or hyper-stabilization.

Research Methodologies Employing Bay 41 4109 Ie

Utility as a Negative Control in Antiviral Activity Assays and Mechanistic Studies

The primary application of Bay 41-4109-IE in research is its function as a negative control in antiviral assays. Its structural similarity to the active Bay 41-4109, combined with its lack of efficacy, allows researchers to confirm that the observed antiviral effects of the active compound are specific and not due to non-specific interactions or experimental artifacts.

In cell-based assays utilizing HepG2.2.15 cells, which constitutively produce HBV, Bay 41-4109 demonstrates potent inhibition of HBV replication with a mean 50% effective concentration (EC50) of approximately 120 nM. researchgate.netnih.gov In stark contrast, its less active enantiomer, Bay 41-4109-IE, shows no significant inhibition of HBV replication, with a reported EC50 value greater than 30 µM. researchgate.netnih.gov This dramatic difference in potency underscores the specific nature of the antiviral activity of the active enantiomer.

Furthermore, mechanistic studies have employed Bay 41-4109-IE to probe the effects of HAP compounds on the HBV core protein. Thermal shift assays, which measure the thermal stability of a protein in the presence of a ligand, have shown that while the active Bay 41-4109 increases the melting temperature (Tm) of the HBV core protein, Bay 41-4109-IE does not induce any such stabilization. nih.gov Specifically, in the presence of Bay 41-4109-IE, the mean Tm of the capsid remains unchanged at 79°C. nih.gov This indicates that the less active enantiomer does not bind to the core protein in a manner that confers additional stability, a key aspect of the mechanism of action of active HAP compounds.

Additionally, studies on capsid assembly have demonstrated that while Bay 41-4109 can induce the assembly of the HBV core protein, Bay 41-4109-IE does not promote this process. researchgate.netnih.gov This lack of assembly induction by the inactive enantiomer is crucial evidence supporting the specific role of the active compound in modulating capsid formation. In studies using infected HepaRG cells, treatment with Bay 41-4109-IE resulted in levels of encapsidated pregenomic RNA (pgRNA) similar to the untreated control, further confirming its inactivity. asm.org

Table 1: Comparative Antiviral Activity of Bay 41-4109 and Bay 41-4109-IE in HepG2.2.15 Cells

| Compound | Mean EC50 (HBV Replication) |

|---|---|

| Bay 41-4109 | 120 nM researchgate.netnih.gov |

| Bay 41-4109-IE | > 30 µM researchgate.netnih.gov |

Table 2: Effect of Bay 41-4109 Enantiomers on HBV Capsid Thermal Stability

| Compound | Mean Melting Temperature (Tm) of Capsid |

|---|---|

| Control (Capsid alone) | 79 °C nih.gov |

| Bay 41-4109-IE | 79 °C nih.gov |

| Bay 41-4109 | Increased Tm nih.gov |

Applications in Structure-Activity Relationship (SAR) Studies of HAP Compounds

The stark contrast in antiviral activity between the two enantiomers of Bay 41-4109 provides critical insights into the structure-activity relationships (SAR) of heteroaryldihydropyrimidine compounds. The inactivity of Bay 41-4109-IE highlights the stereochemical importance of the chiral center in these molecules for their biological function.

Crystal structure analysis has revealed that the active (-)R-enantiomer, Bay 41-4109, binds to a hydrophobic pocket on the HBV core protein. researchgate.net This interaction is essential for its antiviral activity. Conversely, the (+) S enantiomer, Bay 41-4109-IE, is unable to effectively fit into this binding site. researchgate.net This lack of effective binding is consistent with its inability to induce capsid assembly and its lack of antiviral efficacy.

The use of Bay 41-4109-IE in SAR studies helps to define the pharmacophore of HAP compounds, which is the precise three-dimensional arrangement of atoms or functional groups required for biological activity. The inactivity of the (+) S enantiomer demonstrates that the specific spatial orientation of the substituents around the dihydropyrimidine (B8664642) core is a critical determinant for binding to the target protein and eliciting an antiviral response. This knowledge is invaluable for the rational design and optimization of new, more potent HAP-based inhibitors of HBV.

Contribution to Understanding Stereoselectivity in HBV Capsid Assembly Modulation

The differential effects of the Bay 41-4109 enantiomers on HBV capsid assembly are a clear demonstration of stereoselectivity in drug-target interactions. The active (-)R-enantiomer modulates capsid assembly, leading to the formation of non-capsid polymers and ultimately inhibiting the production of infectious virus particles. nih.gov In contrast, the (+) S enantiomer, Bay 41-4109-IE, does not interfere with the normal assembly process. researchgate.netnih.gov

This stereoselective action provides compelling evidence that the interaction between HAP compounds and the HBV core protein is highly specific and dependent on the three-dimensional structure of the inhibitor. The inability of Bay 41-4109-IE to induce aberrant capsid formation confirms that the mechanism of action of active HAP compounds is not a non-specific aggregation phenomenon but a targeted process mediated by a specific binding orientation. The study of these enantiomers has therefore been instrumental in advancing the understanding of how small molecules can selectively modulate the complex process of viral capsid assembly.

Advanced Research Perspectives on Chiral Modulators for Hbv Therapy

Rational Design Principles for Stereospecific Antiviral Compounds

The development of effective antiviral drugs increasingly relies on rational, structure-based design, where understanding the precise three-dimensional interaction between a drug and its target is crucial. The case of Bay 41-4109 and its enantiomers exemplifies the importance of stereospecificity in this process. The antiviral activity of Bay 41-4109 is almost exclusively attributed to its (-)-R-enantiomer, while the (+)-S-enantiomer is significantly less active. pnas.orgnih.govplos.org

High-resolution crystal structures have revealed that the active enantiomer of Bay 41-4109 binds to a specific hydrophobic pocket at the interface of HBV core protein (Cp) dimers. pnas.org This binding event induces a conformational change that accelerates and misdirects capsid assembly, leading to the formation of non-functional, aberrant structures instead of viable virions. pnas.orgnih.gov

The rational design of stereospecific antivirals is guided by several key principles:

Target-Pocket Geometry: The three-dimensional shape and physicochemical properties of the binding site dictate which enantiomer can fit optimally. For Bay 41-4109, the specific orientation of its substituents allows the active (-)-R-enantiomer to form favorable interactions within the Cp dimer-dimer interface. In contrast, the (+)-S enantiomer, also known as BAY 41-4109-IE, cannot bind effectively into this site due to steric hindrance, which explains its lack of antiviral activity and inability to induce capsid assembly. pnas.org

Key Molecular Interactions: The design process focuses on maximizing specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-target complex. Mutational analysis of the Bay 41-4109 binding site has confirmed the importance of specific amino acid residues, such as T109, for antiviral activity. pnas.org A mutation at this position significantly impacts the efficacy of the compound, highlighting the precision required for potent inhibition.

Computational Modeling: Molecular docking simulations and other computational tools are essential for predicting how different enantiomers will interact with a target protein. mdpi.com These models allow researchers to virtually screen and prioritize stereoisomers with the highest predicted binding affinity and desired biological effect before undertaking costly and time-consuming synthesis.

Table 1: Comparative In Vitro Activity of Bay 41-4109 Enantiomers and Related Compounds

| Compound | Enantiomer/Form | Target | Mechanism of Action | EC₅₀ / IC₅₀ | Reference |

|---|---|---|---|---|---|

| Bay 41-4109 | (-)-R-enantiomer (active) | HBV Core Protein | Capsid Assembly Modulator | IC₅₀: 53 nM | medchemexpress.com |

| Bay 41-4109-IE | (+)-S-enantiomer (inactive) | HBV Core Protein | No significant activity | EC₅₀ > 30 µM | pnas.org |

| Bay 41-4109 | Racemic Mixture | HBV Core Protein | Capsid Assembly Modulator | IC₅₀ ≈ 202 nM | nih.govplos.org |

| GLS4 | Racemic Mixture | HBV Core Protein | Capsid Assembly Modulator | EC₅₀: 62.24 nM | asm.org |

EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.

Strategies for Overcoming Challenges Related to Enantiomeric Purity in HBV Drug Development

The development of single-enantiomer drugs, while therapeutically advantageous, presents significant manufacturing and analytical challenges. Ensuring high enantiomeric purity—the degree to which one enantiomer is present in excess of the other—is a critical quality attribute for chiral drug candidates targeting HBV.

The primary challenges include:

Stereoselective Synthesis: Devising synthetic routes that produce only the desired enantiomer is a major focus of modern medicinal chemistry. This often involves the use of chiral catalysts, enzymes, or starting materials from a "chiral pool" of natural products. nih.gov For complex molecules, achieving high stereoselectivity can be difficult and may require extensive process optimization.

Chiral Resolution: When a stereoselective synthesis is not feasible, the alternative is to synthesize a racemic mixture and then separate the enantiomers. This process, known as chiral resolution, adds steps and cost to manufacturing. A common technique for this is chiral chromatography. For instance, supercritical fluid chromatography (SFC) has been employed for the chiral separation of compounds structurally related to Bay 41-4109. nih.gov

Analytical Method Development: Robust and sensitive analytical methods are required to accurately determine the enantiomeric purity of the final drug substance. nih.gov These methods must be capable of detecting and quantifying minute amounts of the unwanted enantiomer (the distomer) in the presence of a large excess of the active enantiomer (the eutomer). nih.gov Capillary electrophoresis is another powerful technique used for this purpose. nih.gov

Chiral Stability: It is crucial to ensure that the desired enantiomer does not convert into the other (racemize) during manufacturing, formulation, or storage. Stability studies must be conducted to confirm the chiral integrity of the drug product over its shelf life.

Overcoming these hurdles is essential. The administration of a pure, active enantiomer allows for a more precise therapeutic window and reduces the potential for the inactive enantiomer to cause unforeseen off-target effects. As regulatory agencies place increasing emphasis on the characterization of single-enantiomer drugs, the development of efficient and scalable strategies for ensuring enantiomeric purity remains a key priority in the pipeline for new HBV therapies. nih.gov

Future Directions in Exploiting Enantiomeric Differences for Targeted Antiviral Therapies

The insights gained from studying chiral molecules like the Bay 41-4109 enantiomers are paving the way for the next generation of highly targeted antiviral therapies for HBV. The future of this field lies in leveraging these stereochemical differences to design drugs with enhanced potency, improved resistance profiles, and greater specificity, ultimately aiming for a functional cure. nih.govyoutube.com

Key future directions include:

Next-Generation CpAMs: The clear structure-activity relationship established by the Bay 41-4109 enantiomers provides a detailed blueprint for designing novel CpAMs. nih.gov By focusing on the precise stereochemical features required for optimal binding to the core protein pocket, researchers can develop new chemical entities with even greater potency and specificity. This could lead to lower effective doses and a better therapeutic index.

Targeting Drug Resistance: Viruses like HBV have a high capacity for mutation, which can lead to drug resistance. rroij.comcironpharma.com Stereochemically pure compounds that fit perfectly into their binding site may be less susceptible to resistance mutations. A mutation that disrupts the binding of a highly specific enantiomer might completely compromise viral fitness, making the emergence of such a resistant strain less likely. Future research will focus on designing chiral modulators that target highly conserved regions of the viral protein, where mutations are less tolerated by the virus.

Combination Therapies: The ultimate goal of a functional HBV cure will likely require a combination of drugs that act on different stages of the viral lifecycle. nih.govyoutube.com Highly specific, single-enantiomer CpAMs could serve as a cornerstone in these combination regimens, paired with nucleos(t)ide analogs, siRNA therapies that reduce viral antigen expression, or immune-modulating agents. nih.govyoutube.com The high specificity of a chiral modulator ensures that it only engages its intended target, minimizing the risk of compound-compound interactions or cumulative off-target effects.

Exploiting Differential Biology: While the (+)-S enantiomer of Bay 41-4109 is considered inactive against capsid assembly, future studies could explore if it or other "inactive" enantiomers possess any other biological activity, either on the virus or the host cell. Occasionally, enantiomers can have entirely different pharmacological profiles. A comprehensive understanding of the biological effects of both enantiomers is crucial for a complete picture of a drug's potential.

Q & A

Q. What is the primary role of Bay 41-4109 less active enantiomer in HBV research?

this compound serves as a critical control in studies investigating the structure-activity relationship (SAR) of its active counterpart, BAY 41-4108. The active enantiomer inhibits HBV replication by disrupting capsid assembly (IC50: 53 nM in HepG2.2.15 cells), while the less active form provides a baseline to isolate enantiomer-specific effects . Methodologically, researchers use chiral separation techniques (e.g., HPLC) to ensure enantiomeric purity (>89.59% for the less active form) and validate results through comparative assays .

Q. Which experimental models are validated for assessing this compound’s activity?

Key models include:

- In vitro : HepG2.2.15 cells (stably producing HBV) for measuring extracellular HBV DNA via real-time PCR .

- In vivo : Humanized Alb-uPA/SCID mice transplanted with primary human hepatocytes, treated orally (25 mg/kg twice daily) to evaluate serum HBV DNA reduction .

- Capsid assembly assays : Recombinant core protein dimer systems analyzed by electron microscopy (EM) to observe aberrant capsid structures induced by the active enantiomer, with the less active form serving as a negative control .

Advanced Research Questions

Q. How does the molecular mechanism of this compound differ from other HBV capsid modulators?

Unlike nucleoside analogs (e.g., lamivudine) that target viral polymerase, Bay 41-4109 enantiomers modulate capsid assembly. The active enantiomer promotes capsid disassembly and misassembly, while the less active form lacks this activity. Comparative studies with GLS4 (a derivative with improved potency) reveal that structural modifications, such as replacing the HAP scaffold with a sulfur-containing heterocycle, enhance binding to the HBV core protein’s hydrophobic pocket . Methodologically, hydrogen-deuterium exchange mass spectrometry (HDX-MS) and cryo-EM are used to map conformational changes in capsid proteins .

Q. What explains discrepancies in reported IC50 values for Bay 41-4109 enantiomers across studies?

Variability arises from experimental conditions:

- Racemic mixtures : Early studies using racemic Bay 41-4109 (1:1 enantiomer ratio) reported higher IC50 values (e.g., 202 nM in HepG2.2.15 cells) compared to pure enantiomers .

- Cell line differences : HepAD38 cells (tetracycline-regulated HBV expression) show distinct drug uptake and metabolism profiles versus HepG2.2.15 . To reconcile data, researchers must standardize enantiomer purity (>98% for active forms), validate assays with orthogonal methods (e.g., Southern blotting for intracellular HBV DNA), and report batch-specific activity .

Q. How can this compound improve the design of antiviral resistance studies?

The less active enantiomer is used to distinguish target-specific inhibition from off-target effects. For example:

- In resistance profiling, co-treatment with nucleoside analogs (e.g., entecavir) and Bay 41-4109 enantiomers identifies cross-resistance patterns. The less active form confirms that resistance mutations (e.g., rtA181T in polymerase) do not affect capsid-targeting mechanisms .

- Dose-response curves in dual-inhibitor assays (e.g., combining Bay 41-4109 with GLS4) quantify synergism using the Bliss independence model, with the less active enantiomer ruling out additive artifacts .

Methodological Guidance

Q. What techniques are critical for evaluating enantiomer-specific impacts on capsid assembly?

- Electron microscopy (EM) : Visualizes capsid morphology (e.g., normal vs. aggregated structures) in HepG2.2.15 cells treated with active vs. less active enantiomers .

- Native agarose gel electrophoresis : Separates encapsidated pgRNA from free RNA; the less active enantiomer should not reduce pgRNA levels compared to DMSO controls .

- Surface plasmon resonance (SPR) : Measures binding kinetics between enantiomers and recombinant HBV core proteins, with the less active form showing negligible affinity .

Q. How should researchers address potential cytotoxicity in enantiomer studies?

While Bay 41-4109’s active enantiomer shows low cytotoxicity (CC50 > 10 µM in hepatocytes), batch-specific impurities (e.g., <90% purity in less active forms) may confound results . Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.